molecular formula C9H5ClO2 B1582633 3-Chlorocoumarin CAS No. 92-45-5

3-Chlorocoumarin

Cat. No. B1582633
CAS RN: 92-45-5
M. Wt: 180.59 g/mol
InChI Key: CKCOPMSBJBNBCQ-UHFFFAOYSA-N
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Description

3-Chlorocoumarin is an organic compound with the molecular formula C9H5ClO2 . It is a white to light yellow to light orange powder .


Synthesis Analysis

Coumarin derivatives, including this compound, can be synthesized using various methods such as Perkin reaction, Pechmann reaction, Claisen rearrangement, Knoevenagel reaction, Kostanecki-Robinson coupling reaction, Reformatsky Reaction, Wittig reaction . A recent method for the synthesis of coumarin derivatives involves the use of metal-based homogeneous and heterogeneous catalyst systems .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring . The average mass is 180.588 Da and the monoisotopic mass is 179.997803 Da .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, new 3-cyanocoumarin derivatives were prepared by reaction of 2-(2-chlorobenzylidene)malononitrile with resorcinol or 3-methoxyphenol, and then further oxidation and replacement reaction with acetic anhydride in reflux conditions .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 325.4±30.0 °C at 760 mmHg, a vapour pressure of 0.0±0.7 mmHg at 25°C, an enthalpy of vaporization of 56.8±3.0 kJ/mol, and a flash point of 175.0±20.0 °C .

Scientific Research Applications

Chemical Reactivity and Synthesis

  • Synthesis and Reactivity : The synthesis and chemical reactivity of novel 3-chloro-3-(4-chlorocoumarin-3-yl)prop-2-enal was studied, resulting in various compounds including Schiff base 4, enamine 6, bis-coumarin 15, and bis chromeno[4,3-c]pyrazole derivative 16. Different reaction conditions and structural deductions were explored (El‐Kazak et al., 2019).

Biological Evaluation and Potential

  • Cholinesterase Inhibitors : 3-thiazolocoumarinyl Schiff-base derivatives, structurally related to 3-chlorocoumarin, were synthesized and evaluated as potential inhibitors of cholinesterase, with significant implications for Alzheimer's disease treatment (Raza et al., 2012).
  • HIV-1 Protease and Reverse Transcriptase Inhibitors : 3-(Chloromethyl)coumarins have been explored for their potential as dual-action HIV-1 protease and non-nucleoside reverse transcriptase inhibitors, representing a significant area of research in antiviral drug development (Olomola et al., 2010).

Chemical Synthesis and Applications

  • Palladium-Catalyzed Arylations : Differently substituted 4-chlorocoumarins were studied under palladium catalysis, revealing high reactivity and yielding mono- and bis-arylation products. This showcases their utility in the synthesis of natural occurring neoflavones (Rao & Kumar, 2014).

Medicinal Chemistry and Pharmacology

  • 3-Phenylcoumarins in Medicinal Chemistry : Research on 3-phenylcoumarins, a family including this compound, emphasized their role in drug design, highlighting their natural origin, synthetic methods, and diverse pharmacological applications (Matos et al., 2021).

Antioxidant Activities

  • Antioxidant Activities of Coumarin Derivatives : New coumarin derivatives, including those with 3-formyl-4-chlorocoumarin, were synthesized and evaluated for antioxidant activities. The study contributes to understanding the potential health benefits of these compounds (Al-ayed, 2011).

Alzheimer's Disease Research

  • Beta-Amyloid Peptide Inhibitors : 3-Alkoxy-7-amino-4-chloroisocoumarins, related to this compound, have been shown to lower beta-amyloid secretion, a key component in Alzheimer's disease pathology. This research provides insights into the molecular processes by which such derivatives may interact with enzyme nucleophiles (Bihel et al., 2003).

Anticonvulsant Agents

  • Anticonvulsant Activity : A series of coumarin-1,2,4-oxadiazole hybrids, related to this compound, were synthesized and evaluated as anticonvulsant agents. These compounds were found effective against seizures, highlighting their potential in epilepsy treatment (Mohammadi‐Khanaposhtani et al., 2019).

Photodynamic Therapy

  • Phototreatment of Cutaneous Manifestations : Chlorin, phthalocyanines, and porphyrins derivatives, structurally related to coumarins such as this compound, have been used in photodynamic therapy for treating various skin diseases, demonstrating the therapeutic potential of these compounds in dermatology (de Annunzio et al., 2019).

HIV-1 Replication Inhibition

  • Inhibitors of HIV-1 Replication : Synthesized 3-phenylcoumarin derivatives were evaluated for their anti-HIV activity, offering insights into their potential use as antiviral agents (Olmedo et al., 2012).

Mechanism of Action

Target of Action

Coumarins, the class of compounds to which 3-chlorocoumarin belongs, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Coumarins are known to interact with their targets through various mechanisms, such as competitive inhibition . The specific interactions of this compound with its targets and the resulting changes at the molecular level remain to be elucidated.

Biochemical Pathways

Coumarins are known to influence various biochemical pathways, including those involved in inflammation and coagulation . The downstream effects of this compound’s action on these pathways would depend on the specific targets it interacts with.

Pharmacokinetics

Coumarins are generally known to have diverse pharmacokinetic properties . These properties can significantly impact the bioavailability of this compound, influencing its efficacy and safety profile.

Result of Action

Coumarins are known to exert various effects at the molecular and cellular levels, including anti-inflammatory, anticoagulant, and antioxidant effects .

Safety and Hazards

3-Chlorocoumarin is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 3-Chlorocoumarin are not mentioned in the search results, coumarin and its derivatives are a trending topic in the field of drug discovery . They are being investigated for their potential as novel anticancer drugs .

properties

IUPAC Name

3-chlorochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCOPMSBJBNBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238817
Record name 2H-1-Benzopyran-2-one, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92-45-5
Record name 2H-1-Benzopyran-2-one, 3-chloro-
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Record name 3-Chlorocoumarin
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Record name 2H-1-Benzopyran-2-one, 3-chloro-
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Record name 3-Chlorocoumarin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism behind the synthesis of 3-chlorocoumarins from aryl alkynoates using N-chlorosuccinimide (NCS) and a photocatalyst?

A1: Research has shown that 9-Mesityl-10-methylacridinium perchlorate can act as a visible-light photocatalyst in the synthesis of 3-chlorocoumarins from aryl alkynoates and NCS. [] This reaction is initiated by radicals and proceeds through a cascade mechanism:

    Q2: How do substituents on the coumarin ring affect its reactivity in Perkin rearrangement reactions?

    A2: Studies investigating the Perkin rearrangement of 3-halocoumarins to benzofuran-2-carboxylic acids reveal the influence of substituents on reaction rates. []

    • Electron-withdrawing groups (e.g., halogens) at the 6-position accelerate both the base-catalyzed ring fission and the subsequent cyclization step. [] This acceleration is attributed to the stabilization of the negative charge developed during the ring-opening and the carbanion intermediate formed during cyclization.
    • Electron-donating groups (e.g., methyl) at the 4-position have a negligible effect on the reaction rate. []

    Q3: How does the presence of a halogen at the 3-position of coumarin influence its hydrolysis compared to unsubstituted coumarin?

    A3: Halogen substituents at the 3-position significantly accelerate the hydrolysis of coumarins. [] This effect is consistent with the electronegative halogen atom making the carbonyl carbon more susceptible to nucleophilic attack by hydroxide ions. In contrast, methyl substituents at the 3- and 4-positions do not show a significant impact on the hydrolysis rate compared to unsubstituted coumarin. []

    Q4: Can copper chloride be used to synthesize 3-chlorocoumarins, and if so, what is the mechanism?

    A4: Yes, a regioselective chlorination of coumarins using copper(II) chloride (CuCl2) under visible light irradiation has been reported. [] This method relies on a ligand-to-metal charge transfer (LMCT) process:

    1. Regioselective Chlorination: The chlorine radical then selectively attacks the 3-position of the coumarin ring, forming the 3-chlorocoumarin product. []

    Q5: What are some synthetic applications of this compound?

    A5: this compound serves as a versatile building block in organic synthesis, particularly for constructing various coumarin derivatives:

    • Suzuki-Miyaura Cross-Coupling: It undergoes efficient Suzuki-Miyaura cross-coupling reactions with arylboronic acids, offering a route to 3-arylcoumarins. [, ] This approach provides access to a diverse range of substituted coumarins with potential biological activities.

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